molecular formula C17H14FN3O2 B2553794 2-(4-fluorophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide CAS No. 2034539-72-3

2-(4-fluorophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide

Cat. No.: B2553794
CAS No.: 2034539-72-3
M. Wt: 311.316
InChI Key: VCBFGRUYKGXFDH-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide is a synthetic organic compound that features a complex structure combining a fluorophenyl group, a furan ring, and a pyrazine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazine Ring: Starting with a suitable precursor, such as 2-chloropyrazine, the pyrazine ring can be constructed through nucleophilic substitution reactions.

    Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as Suzuki or Stille coupling, using a furan boronic acid or stannane derivative.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is often introduced through a halogen exchange reaction or direct fluorination of a phenyl precursor.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage, typically through an amidation reaction using an appropriate amine and acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The nitro group (if present) on the pyrazine ring can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Furanones or other oxygenated furan derivatives.

    Reduction: Amines or other reduced pyrazine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-fluorophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and as a building block in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.

    2-(4-bromophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide: Similar structure but with a bromine atom instead of fluorine.

    2-(4-methylphenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-(4-fluorophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide can significantly influence its chemical and biological properties, such as increasing its lipophilicity, metabolic stability, and binding affinity to biological targets compared to its chloro, bromo, or methyl analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2/c18-13-5-3-12(4-6-13)10-16(22)21-11-14-17(20-8-7-19-14)15-2-1-9-23-15/h1-9H,10-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBFGRUYKGXFDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=CN=C2CNC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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